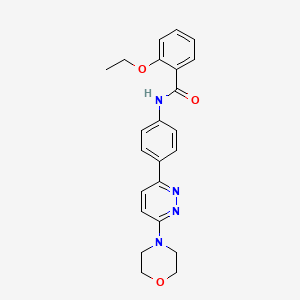
2-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is an organic compound. It belongs to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis details for “this compound” are not available, similar compounds have been synthesized starting from benzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The exploration of novel synthetic routes and chemical reactions is a foundational aspect of research involving complex benzamides and morpholine derivatives. For instance, studies have delved into the Bischler–Napieralski isoquinoline synthesis, revealing insights into reaction mechanisms and product diversity, highlighting the intricate chemistry of related compounds (Doi, Shirai, & Sato, 1997). Similarly, the synthesis and crystal structure of morpholino-indazole derivatives demonstrate the potential of these compounds in developing new chemical entities with significant structural interest (Lu et al., 2017).
Pharmacological Potential
- The pharmacological investigations into compounds with morpholino and benzamide components have identified a range of potential therapeutic applications. Research on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, for instance, has elucidated its analgesic and anti-inflammatory properties, offering a glimpse into the therapeutic potential of structurally similar compounds (Sato, Ishizuka, & Yamaguchi, 1981).
Antimicrobial Activities
- The synthesis of new triazole derivatives incorporating morpholine moieties has been investigated for their antimicrobial properties. This research underscores the importance of structural modifications in enhancing the biological activity of such compounds, hinting at the utility of benzamide and morpholine derivatives in addressing microbial resistance (Bektaş et al., 2007).
Enzyme Inhibition
- Studies focusing on enzyme inhibition highlight the potential of compounds featuring benzamide and morpholine structures in modulating biological pathways. For example, research into N-(3-hydroxyphenyl) benzamide derivatives reveals their capacity to inhibit crucial enzymes, offering insights into the therapeutic relevance of these chemical entities (Abbasi et al., 2014).
Gastrokinetic Activity
- The design and synthesis of benzamides with morpholine groups have also been directed toward developing gastrokinetic agents, showcasing the diverse pharmacological applications of such compounds. These efforts illustrate the compound's role in enhancing gastrointestinal mobility, providing a foundation for future therapeutic development (Kato et al., 1992).
Propiedades
IUPAC Name |
2-ethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-30-21-6-4-3-5-19(21)23(28)24-18-9-7-17(8-10-18)20-11-12-22(26-25-20)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYSIZXMLBRVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)

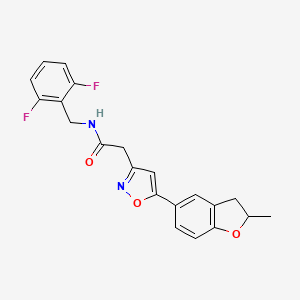
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2647983.png)
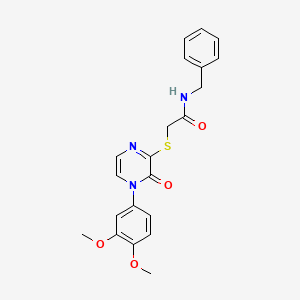
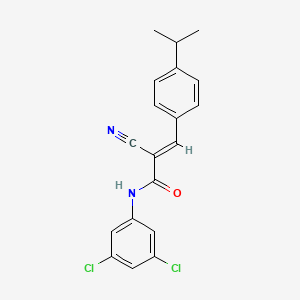
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)
![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)
![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)
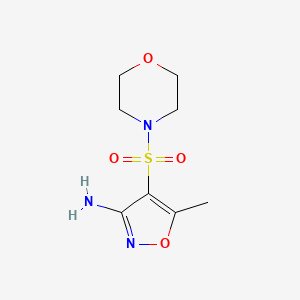
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2647994.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2647995.png)